3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride
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Overview
Description
3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride is a heterocyclic organic compound that belongs to the benzoxazine family. It is characterized by a benzene ring fused to an oxazine ring, with a hydroxyl group at the 8th position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method starts with 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one, which undergoes reduction and subsequent cyclization to form the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride and solvents like methanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine for halogenation and nitric acid for nitration are typical.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, ketones, and aldehydes, which can be further utilized in different applications .
Scientific Research Applications
3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapies. The compound may also act as a calcium entry blocker in vascular smooth muscle cells, contributing to its myorelaxant activity .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazin-6-ol: Similar structure but with a hydroxyl group at the 6th position.
3,4-dihydro-2H-1,4-benzoxazin-8-amine: Contains an amine group instead of a hydroxyl group at the 8th position.
2H-1,4-Benzoxazin-8-ol, 3,4-dihydro- (9CI): Another derivative with slight structural variations.
Uniqueness
What sets 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit topoisomerase I and act as a calcium entry blocker highlights its potential in therapeutic applications .
Properties
CAS No. |
2613385-96-7 |
---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.